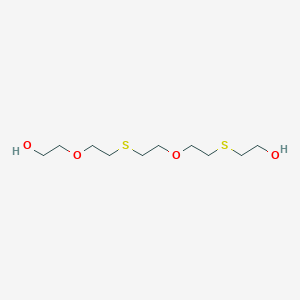
3,9-Dioxa-6,12-dithiatetradecane-1,14-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dioxa-6,12-dithiatetradecane-1,14-diol is a chemical compound with the molecular formula C₁₀H₂₂O₄S₂. This compound is characterized by the presence of both oxygen and sulfur atoms within its structure, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dioxa-6,12-dithiatetradecane-1,14-diol typically involves the reaction of diols with sulfur-containing reagents under controlled conditions. One common method involves the use of thionyl chloride (SOCl₂) to introduce sulfur atoms into the diol structure, followed by oxidation to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,9-Dioxa-6,12-dithiatetradecane-1,14-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or sulfides.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Alkyl halides and acid chlorides are frequently used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Alkylated derivatives.
Scientific Research Applications
3,9-Dioxa-6,12-dithiatetradecane-1,14-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,9-Dioxa-6,12-dithiatetradecane-1,14-diol involves its interaction with molecular targets such as enzymes and receptors. The presence of sulfur atoms allows it to form strong interactions with thiol groups in proteins, potentially altering their function. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
3,6,9,12-Tetraoxatetradecane-1,14-diol: Similar structure but contains oxygen atoms instead of sulfur.
3,6,9,12-Tetrathiatetradecane-1,14-diol: Contains more sulfur atoms, leading to different chemical properties.
Properties
CAS No. |
823797-92-8 |
|---|---|
Molecular Formula |
C10H22O4S2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-hydroxyethylsulfanyl)ethoxy]ethylsulfanyl]ethoxy]ethanol |
InChI |
InChI=1S/C10H22O4S2/c11-1-3-13-4-9-16-10-6-14-5-8-15-7-2-12/h11-12H,1-10H2 |
InChI Key |
NOOVYQOSAZFXKR-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCSCCOCCSCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















